3,5-dimethyl-1-(3-nitrophenyl)-1H-pyrazole-4-carbaldehyde
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Overview
Description
3,5-Dimethyl-1-(3-nitrophenyl)-1H-pyrazole-4-carbaldehyde is an organic compound belonging to the class of phenylpyrazoles These compounds are characterized by a pyrazole ring bound to a phenyl group
Mechanism of Action
Target of Action
The primary targets of 3,5-dimethyl-1-(3-nitrophenyl)-1H-pyrazole-4-carbaldehyde are cAMP-specific 3’,5’-cyclic phosphodiesterase 4D and cAMP-specific 3’,5’-cyclic phosphodiesterase 4B . These enzymes play a crucial role in the regulation of intracellular levels of cyclic adenosine monophosphate (cAMP), a key secondary messenger involved in many biological processes .
Mode of Action
This could lead to an increase in intracellular cAMP levels, affecting various cellular processes regulated by this secondary messenger .
Biochemical Pathways
The compound’s action on cAMP-specific phosphodiesterases affects the cAMP signaling pathway . By potentially inhibiting these enzymes, the compound could increase cAMP levels, leading to the activation of protein kinase A (PKA), which in turn phosphorylates various target proteins, affecting numerous cellular processes .
Result of Action
The molecular and cellular effects of the compound’s action would largely depend on the specific cellular processes regulated by the proteins phosphorylated as a result of increased cAMP levels and PKA activation . These could range from changes in gene expression to alterations in cellular metabolism .
Biochemical Analysis
Biochemical Properties
It is known to interact with certain enzymes such as cAMP-specific 3’,5’-cyclic phosphodiesterase 4D .
Cellular Effects
It is known to interact with cAMP-specific 3’,5’-cyclic phosphodiesterase 4D , which plays a key role in many important physiological processes .
Molecular Mechanism
It is known to interact with cAMP-specific 3’,5’-cyclic phosphodiesterase 4D
Metabolic Pathways
It is known to interact with cAMP-specific 3’,5’-cyclic phosphodiesterase 4D , which is involved in the degradation of 3’,5’-cyclic AMP .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,5-dimethyl-1-(3-nitrophenyl)-1H-pyrazole-4-carbaldehyde typically involves the reaction of 3-nitrobenzaldehyde with 3,5-dimethyl-1H-pyrazole in the presence of a suitable catalyst. The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the reaction.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing safety measures to handle the potentially hazardous reagents involved.
Chemical Reactions Analysis
Types of Reactions
3,5-Dimethyl-1-(3-nitrophenyl)-1H-pyrazole-4-carbaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The nitro group can be reduced to an amine group.
Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride can be used.
Substitution: Electrophilic aromatic substitution reactions may involve reagents like bromine or chlorine in the presence of a Lewis acid catalyst.
Major Products
Oxidation: 3,5-Dimethyl-1-(3-nitrophenyl)-1H-pyrazole-4-carboxylic acid.
Reduction: 3,5-Dimethyl-1-(3-aminophenyl)-1H-pyrazole-4-carbaldehyde.
Substitution: Various substituted derivatives depending on the electrophile used.
Scientific Research Applications
3,5-Dimethyl-1-(3-nitrophenyl)-1H-pyrazole-4-carbaldehyde has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound’s derivatives have been studied for their potential antimicrobial properties.
Comparison with Similar Compounds
Similar Compounds
3,5-Dimethyl-1-(4-nitrophenyl)-1H-pyrazole-4-carbaldehyde: Similar structure but with the nitro group in a different position.
3,5-Dimethyl-1-(3-aminophenyl)-1H-pyrazole-4-carbaldehyde: A reduction product of the original compound.
3,5-Dimethyl-1-(3-nitrophenyl)-1H-pyrazole-4-carboxylic acid: An oxidation product of the original compound.
Uniqueness
3,5-Dimethyl-1-(3-nitrophenyl)-1H-pyrazole-4-carbaldehyde is unique due to its specific substitution pattern, which can influence its reactivity and the types of reactions it can undergo.
Properties
IUPAC Name |
3,5-dimethyl-1-(3-nitrophenyl)pyrazole-4-carbaldehyde |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11N3O3/c1-8-12(7-16)9(2)14(13-8)10-4-3-5-11(6-10)15(17)18/h3-7H,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QVFDNLRMOAFEPM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1C2=CC(=CC=C2)[N+](=O)[O-])C)C=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.23 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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